molecular formula C11H15BrFN B13046020 (S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine

(S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine

Cat. No.: B13046020
M. Wt: 260.15 g/mol
InChI Key: UGZORIVFGFYURV-NSHDSACASA-N
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Description

(S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine ( 1259668-12-6) is a chiral chemical building block of significant interest in pharmaceutical and medicinal chemistry research. With a molecular formula of C11H15BrFN and a molecular weight of 260.15 g/mol, this compound is characterized by a pentan-1-amine chain attached to a 3-bromo-5-fluorophenyl ring, creating a specific stereocenter in the (S)-configuration . The strategic incorporation of both bromine and fluorine atoms on the aromatic ring enhances its utility as a versatile synthetic intermediate. Fluorine, in particular, is a key atom in modern drug development, with approximately 20% of recently approved pharmaceuticals being fluorinated compounds . Its introduction into a molecule can profoundly influence the compound's properties, including its metabolic stability, lipophilicity, and bioavailability, by modulating electronic effects and providing conformational bias . The bromine substituent offers a handle for further functionalization via cross-coupling reactions, enabling researchers to explore diverse chemical space. Supplied at a high purity level, this amine is intended for use in the discovery and development of new therapeutic agents and is strictly for research use in laboratory settings. It is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate precautions, referencing the supplied safety data sheet for detailed handling and storage information.

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

(1S)-1-(3-bromo-5-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15BrFN/c1-2-3-4-11(14)8-5-9(12)7-10(13)6-8/h5-7,11H,2-4,14H2,1H3/t11-/m0/s1

InChI Key

UGZORIVFGFYURV-NSHDSACASA-N

Isomeric SMILES

CCCC[C@@H](C1=CC(=CC(=C1)Br)F)N

Canonical SMILES

CCCCC(C1=CC(=CC(=C1)Br)F)N

Origin of Product

United States

Biological Activity

(S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanism of action, and structure-activity relationships (SAR) based on recent studies and findings in the literature.

Chemical Structure and Properties

The compound is characterized by a pentan-1-amine backbone with a bromine and fluorine substituent on the phenyl ring. Its molecular formula is C₁₁H₁₄BrF, and it has a molecular weight of approximately 273.14 g/mol. The presence of halogen atoms can influence the compound's lipophilicity and biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of phenyl-containing amines exhibit significant antimicrobial activity. For instance, compounds similar to (S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 64 µg/mL, indicating their potential as antibacterial agents .

Anticancer Activity

Research has indicated that compounds with similar structural features may possess anticancer properties. For example, studies on related amine derivatives revealed their ability to inhibit cancer cell proliferation in vitro. Notably, the incorporation of halogens like bromine and fluorine has been associated with enhanced cytotoxicity against cancer cell lines .

The biological activity of (S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine is thought to stem from its interaction with specific biological targets. Evidence suggests that such compounds may act as inhibitors of key enzymes or receptors involved in cellular signaling pathways. For example, some derivatives have been shown to inhibit adenosine receptors, which play a crucial role in various physiological processes .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl ring significantly affect biological activity. The presence of electron-withdrawing groups such as bromine and fluorine enhances the compound's potency by increasing its ability to interact with target proteins. Table 1 summarizes the effects of different substituents on antimicrobial activity.

Substituent Position Activity (MIC µg/mL)
None->64
Fluorine532
Bromine316
Methyl48

Case Studies

Several case studies highlight the potential of (S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine in drug development:

  • Antimicrobial Study : A study evaluated a series of phenyl-pentanamines for their antibacterial properties against MRSA. The compound exhibited an MIC of 16 µg/mL, demonstrating significant efficacy compared to standard antibiotics .
  • Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that compounds with similar structures induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM .
  • Enzyme Inhibition : Research indicated that certain derivatives inhibited key metabolic enzymes involved in cancer progression, suggesting a mechanism by which these compounds exert their anticancer effects .

Scientific Research Applications

Pharmacological Applications

Neurotransmitter Modulation
Research indicates that compounds structurally related to (S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine can act as selective inhibitors of dopamine and norepinephrine transporters. The modulation of these neurotransmitters is crucial for developing treatments for disorders such as depression and attention deficit hyperactivity disorder (ADHD) . The compound's ability to selectively inhibit the reuptake of these neurotransmitters suggests potential applications in treating conditions like cocaine addiction, where enhancing dopaminergic activity is beneficial .

Synthetic Chemistry

Building Block for Drug Development
(S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine can serve as a synthetic intermediate in the development of more complex pharmaceutical agents. Its bromo and fluorine substituents allow for further functionalization, making it a versatile building block in organic synthesis . The compound's structural features facilitate cross-coupling reactions, which are pivotal in synthesizing various biologically active compounds .

Case Study 1: Neurotransmitter Transporter Inhibition

A study evaluated a series of analogs related to (S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine, focusing on their potency as inhibitors of dopamine and norepinephrine transporters. The results indicated that specific structural modifications significantly enhanced their selectivity and potency, highlighting the importance of stereochemistry in drug design .

Case Study 2: Synthesis of Complex Molecules

In another study, (S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine was utilized as a precursor for synthesizing quinazolines through oxidative coupling reactions. This method demonstrated high efficiency and selectivity, showcasing the compound's utility in creating complex pharmacophores relevant to cancer treatment .

Conclusion and Future Directions

(S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine exhibits significant potential in pharmacological applications, particularly concerning neurotransmitter modulation and as a synthetic intermediate. Further research is warranted to explore its full therapeutic potential and to optimize its synthesis for broader applications in drug development.

Data Summary Table

Application AreaDescriptionReferences
PharmacologicalModulation of dopamine and norepinephrine transporters
Synthetic ChemistryBuilding block for complex pharmaceutical agents ,
Case Study: InhibitionEvaluation of analogs for neurotransmitter transporter inhibition
Case Study: SynthesisUtilization in oxidative coupling reactions for quinazoline synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis methods, and commercial aspects of (S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine and related compounds:

Compound Name Substituents Chain Length Halogen Positions Molecular Weight (g/mol) Synthesis Method Commercial Price (JPY/g)
(S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine 3-Br, 5-F on phenyl Pentyl meta, meta 259.14 Not specified Not available
(S)-(+)-1-Methyl-3-phenylpropylamine No halogens, phenyl group Propyl N/A 149.23 Standard alkylation 47,200
3-Fluorobicyclo[1.1.1]pentan-1-amine Fluorine on bicyclo bridge N/A Bridge position ~137.15 Radical fluorination Not available
tert-Butyl (S)-(4-(5-...)carbamate 2,4-Difluoro on phenyl Thiazin ring meta, para Not provided Amine coupling reaction Not available
Key Observations:
  • Halogenation Patterns : The target compound’s meta-bromo and meta-fluoro substituents contrast with the para/meta-difluoro pattern in ’s compound. Bromine’s bulkiness may hinder receptor binding compared to fluorine, but enhances electrophilic reactivity .
  • Stereochemistry : The (S)-configuration is shared with ’s compound, underscoring the role of chirality in enzyme inhibition (e.g., BACE1 inhibitors) .

Commercial and Economic Considerations

  • Cost : (S)-(+)-1-Methyl-3-phenylpropylamine is priced at 47,200 JPY/g , reflecting the premium for chiral amines. The target compound’s halogenation and longer chain likely increase synthesis costs, though exact data are unavailable .
  • Availability : Halogenated aryl amines (e.g., ’s 2-(Bromomethyl)-1,5-difluoro-3-methoxybenzene) are often custom-synthesized, implying niche commercial availability for the target compound .

Preparation Methods

Halogenation of the Aromatic Ring

  • Selective Bromination and Fluorination: The phenyl ring is first subjected to electrophilic aromatic substitution to introduce bromine at the 3-position and fluorine at the 5-position. This step requires careful control of reaction conditions to avoid poly-substitution or positional isomer formation.

  • Typical reagents include bromine or N-bromosuccinimide (NBS) for bromination, and selective fluorinating agents such as Selectfluor or elemental fluorine under controlled conditions.

Formation of the Pentan-1-amine Chain

  • Use of Grignard Reagents: The halogenated aromatic compound can be converted into an organomagnesium intermediate (arylmagnesium bromide) which then reacts with appropriate electrophiles to form the pentan-1-amine side chain.

  • Reductive Amination or Alkylation: Alternatively, the pentan-1-amine moiety can be introduced via reductive amination of a corresponding aldehyde or ketone intermediate or by alkylation of amines with suitable alkyl halides.

Asymmetric Synthesis and Resolution

  • Chiral Catalysts and Ligands: Enantioselective synthesis can be achieved through catalytic asymmetric reactions, such as enantioselective allylboration or asymmetric hydrogenation, employing chiral ligands like BINOL derivatives.

  • Chiral Chromatography: If a racemic mixture is obtained, chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can be used to separate the (S)-enantiomer.

  • Use of Chiral Auxiliaries: Attachment of chiral auxiliaries followed by diastereoselective transformations and subsequent removal of the auxiliary can yield the desired enantiomer.

Step Reaction Type Reagents/Conditions Typical Yield (%) Notes
Aromatic Bromination Electrophilic substitution Br2 or NBS, solvent (e.g., CCl4), 0-25°C 70-90 Regioselective for 3-position
Aromatic Fluorination Electrophilic fluorination Selectfluor or elemental F2, controlled temp 60-80 Requires careful temperature control
Formation of Grignard reagent Metalation Mg, dry ether, inert atmosphere 80-95 Sensitive to moisture
Side Chain Formation Nucleophilic addition Reaction with alkyl halide or aldehyde 65-85 Followed by reduction or amination
Chiral Resolution Chromatography or auxiliary Chiral HPLC or chiral auxiliary 90-99 (ee) Enantiomeric excess critical
  • Studies indicate that the use of chiral BINOL-based catalysts in asymmetric allylboration reactions of 2-bromoaryl ketones can efficiently produce chiral alcohol intermediates, which can be further converted into chiral amines with high enantiomeric excess.

  • Oxidation of secondary alcohol intermediates to ketones followed by reductive amination has been optimized to yield the desired chiral amine with minimal racemization.

  • The halogen substituents (Br and F) influence the electronic properties of the aromatic ring, affecting reactivity and regioselectivity in subsequent synthetic steps. Optimized halogenation conditions are crucial to maintain the integrity of the substituents during the synthesis.

Method Description Advantages Limitations
Electrophilic Aromatic Substitution Selective bromination and fluorination of phenyl ring High regioselectivity, straightforward Requires careful control to avoid over-substitution
Grignard Reagent Approach Formation of organomagnesium intermediate for side chain construction High reactivity, versatile Sensitive to moisture, requires inert atmosphere
Reductive Amination Conversion of ketones/aldehydes to amines using reducing agents Mild conditions, good yields Possible racemization, requires chiral control
Asymmetric Catalysis Use of chiral ligands/catalysts for enantioselective synthesis High enantiomeric purity Catalyst cost, reaction optimization needed
Chiral Resolution Separation of enantiomers by chromatography or auxiliaries Effective for racemic mixtures Additional purification step, potential yield loss

The preparation of (S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine involves a combination of selective halogenation, formation of the pentan-1-amine side chain via organometallic or reductive amination methods, and chiral resolution or asymmetric synthesis to achieve the desired enantiomer. Advances in asymmetric catalysis and careful optimization of reaction conditions have enabled efficient synthesis with high enantiomeric excess and yield, suitable for pharmaceutical research and development.

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